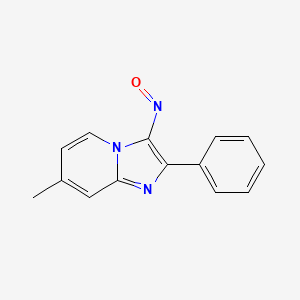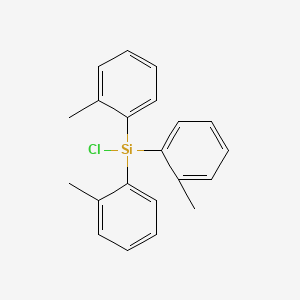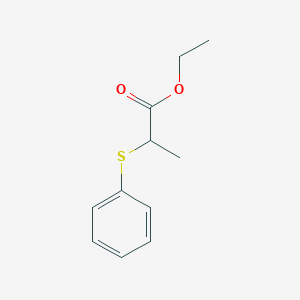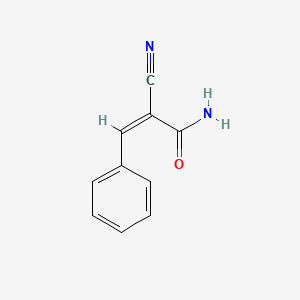
1,2,2,3,3,4-Hexachlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6. It is a derivative of butane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various chemical applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2,3,3,4-Hexachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,3,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated butane derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated alcohols or acids, while reduction can produce less chlorinated hydrocarbons .
Aplicaciones Científicas De Investigación
1,2,2,3,3,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other agrochemicals
Mecanismo De Acción
The mechanism by which 1,2,2,3,3,4-Hexachlorobutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3-Hexachlorobutane: Another hexachlorinated butane derivative with a different arrangement of chlorine atoms.
1,1,2,2,3,4-Hexachlorobutane: Similar to 1,2,2,3,3,4-Hexachlorobutane but with a different substitution pattern
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1573-57-5 |
|---|---|
Fórmula molecular |
C4H4Cl6 |
Peso molecular |
264.8 g/mol |
Nombre IUPAC |
1,2,2,3,3,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2 |
Clave InChI |
FSRFCQHSPWVMPZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


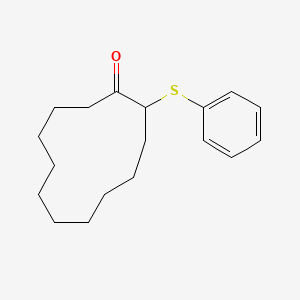
![azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B11940610.png)
![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
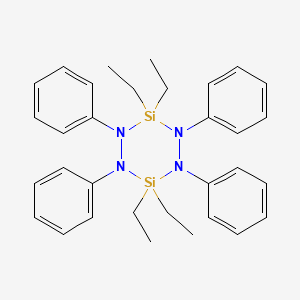
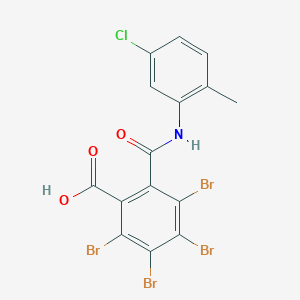

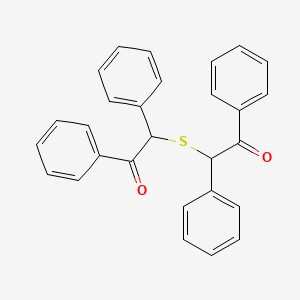

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
